molecular formula C11H18O4 B12903199 2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan CAS No. 399559-14-9

2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan

Cat. No.: B12903199
CAS No.: 399559-14-9
M. Wt: 214.26 g/mol
InChI Key: JTPSTTJMHMPYJJ-UHFFFAOYSA-N
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Description

2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan is a furan derivative featuring a branched ethoxyethoxy-ethoxymethyl substituent at the 2-position of the furan ring. The compound’s extended ethoxy chain likely enhances its solubility in polar organic solvents and modulates its thermal stability compared to simpler alkoxy-substituted furans. Such derivatives are often explored for applications in flavoring agents, polymer precursors, and catalytic transformations in biomass processing .

Properties

CAS No.

399559-14-9

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

2-[2-(1-ethoxyethoxy)ethoxymethyl]furan

InChI

InChI=1S/C11H18O4/c1-3-13-10(2)14-8-7-12-9-11-5-4-6-15-11/h4-6,10H,3,7-9H2,1-2H3

InChI Key

JTPSTTJMHMPYJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCOCC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan typically involves the reaction of furan with 2-(1-ethoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

Scientific Research Applications

2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key physical properties of 2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan with structurally related furan derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Applications/Notes References
2-(Ethoxymethyl)furan 6270-56-0 C₇H₁₀O₂ 126.15 0.9906 194.28 (est.) Flavoring agent (FEMA 4114)
2-(Methoxymethyl)furan 13679-46-4 C₆H₈O₂ 112.13 - - Intermediate in organic synthesis
2-Ethoxy-4-methyl-furan - C₇H₁₀O₂ 126.15 - 32°C/22 Torr Liquid with 73% purity; NMR data available
2-(Dimethoxymethyl)furan - C₇H₁₀O₃ 154.15 1.052 112°C Potential fuel additive precursor
This compound (Inferred) - C₁₀H₁₈O₄ 226.25 ~1.05 (est.) >200 (est.) Hypothesized use in polymer chemistry -

Notes:

  • 2-(Ethoxymethyl)furan is a well-characterized liquid with applications in flavoring due to its sweet, spicy aroma. Its higher boiling point compared to 2-(Methoxymethyl)furan reflects the influence of the ethoxy group .
  • 2-Ethoxy-4-methyl-furan (from ) shares a similar molecular weight with 2-(Ethoxymethyl)furan but exhibits distinct regiochemistry and lower thermal stability (evidenced by its lower boiling point under reduced pressure) .

Functional Differences

  • Catalytic Behavior : Ethoxy groups in 2-Ethoxy-4-methyl-furan () reduce electrophilicity at the furan ring, whereas methoxy groups in 2-(Dimethoxymethyl)furan enhance electron density, affecting reactivity in acid-catalyzed reactions .
  • Biological Activity : Furans with hydroxyl or acetylated side chains (e.g., compounds in ) exhibit antitumor properties, while ethoxy/methoxy derivatives are less bioactive but valuable in materials science .

Biological Activity

2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan, a furan derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C12H18O5, indicating the presence of multiple ether groups that may influence its solubility and reactivity. The furan ring is known for its role in various biological processes, including antioxidant activity and enzyme inhibition.

Antimicrobial Activity

Research indicates that furan derivatives can exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory effects. Similar furan derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses. In vitro experiments demonstrated that modifications to the furan structure could enhance selectivity for COX-2 inhibition, potentially reducing side effects associated with non-selective NSAIDs.

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. Furan derivatives are known to scavenge free radicals, thereby mitigating oxidative stress in cells. This property is critical in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

The biological activities of this compound are mediated through specific molecular interactions:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and oxidative stress.
  • Cell Membrane Interaction : Its structure allows for potential interactions with lipid membranes, affecting cell permeability and function.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that it undergoes significant biotransformation in vivo, with metabolites exhibiting varying biological activities.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell membranes
Anti-inflammatoryCOX enzyme inhibition
AntioxidantFree radical scavenging

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related furan derivative against E. coli and S. aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against both strains, indicating significant antibacterial activity.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing anti-inflammatory properties, a derivative similar to this compound was found to inhibit COX-2 with an IC50 value of 5.12 µM. This suggests potential therapeutic applications in managing inflammatory conditions.

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